Z-VAL-PRO-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

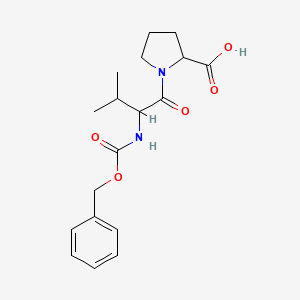

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23) |

InChI Key |

GPECCBYSVGSBBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Z-VAL-PRO-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Pro-OH, chemically known as N-benzyloxycarbonyl-L-valyl-L-proline, is a protected dipeptide composed of the amino acids valine and proline. The N-terminal valine residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis that can be removed under specific conditions, typically catalytic hydrogenation. This compound serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics.

Recent research into structurally related compounds, particularly peptide aldehydes, has highlighted their potential as potent enzyme inhibitors. Specifically, derivatives of this compound have been investigated for their inhibitory activity against prolyl endopeptidases (PEPs), also known as post-proline cleaving enzymes (PPCEs).[1][2][3] These enzymes play a crucial role in the metabolism of proline-containing neuropeptides and hormones, making them attractive targets for therapeutic intervention in neurological and inflammatory disorders.[3][4][5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of this compound.

Chemical Properties and Structure

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Z-Pro-OH | Z-Val-OH |

| CAS Number | 53331-43-4[6] | 1148-11-4 | 1149-26-4[7] |

| Molecular Formula | C18H24N2O5[6] | C13H15NO4 | C13H17NO4[7] |

| Molecular Weight | 348.4 g/mol [6] | 249.26 g/mol | 251.3 g/mol [7] |

| Melting Point | Not Available | 76-78 °C | Not Available |

| Optical Rotation | Not Available | [α]20/D −42° (c = 2 in ethanol) | Not Available |

| Solubility | Not Available | Soluble in DMSO | Not Available |

| Appearance | Not Available | White to off-white powder or crystals | Not Available |

Chemical Structure:

The structure of this compound consists of an L-valine residue linked to an L-proline residue via a peptide bond. The N-terminus of the valine is protected by a benzyloxycarbonyl group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]

- 3. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

Synthesis Protocol for N-Benzyloxycarbonyl-Valyl-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-valyl-proline (Z-Val-Pro-OH), a protected dipeptide often utilized as a building block in the synthesis of more complex peptides and peptidomimetics. This document outlines a detailed experimental protocol for its preparation, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

In the realm of peptide chemistry and drug discovery, the controlled, sequential assembly of amino acids is fundamental. Protecting group strategies are essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the N-terminus of amino acids due to its stability under various coupling conditions and its facile removal via catalytic hydrogenation. This guide details a solution-phase synthesis of this compound, a dipeptide that can serve as a crucial intermediate in the development of therapeutic peptides.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of N-benzyloxycarbonyl-valyl-proline.

| Parameter | Value | Reference |

| Yield | 68% | [1] |

| Melting Point | 132-134 °C | [1] |

| Molecular Formula | C₁₈H₂₄N₂O₅ | |

| Molecular Weight | 348.40 g/mol |

Experimental Protocol

This protocol is based on the synthesis of N-CBZ-L-prolyl-L-valine. Note that in this procedure, the proline residue is activated and coupled to valine.

Materials

-

L-Valine

-

Triethylamine

-

Dioxane

-

Water

-

Solid carbon dioxide (dry ice)

-

N-CBZ-L-proline 4-nitrophenyl ester

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Brine solution

Procedure

-

Reaction Setup : In a suitable reaction vessel, combine L-Valine (30 mmol, 3.52 g) and triethylamine (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water solvent mixture.[1]

-

pH Adjustment : Stir the solution and add pieces of solid carbon dioxide until a pH of 8.5 is achieved.[1]

-

Coupling Reaction : To the pH-adjusted solution, add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g). Allow the reaction to stir at room temperature for 20 hours.[1]

-

Acidification and Extraction : After the reaction period, acidify the clear yellow solution by the gradual addition of 1N HCl. Concentrate the solution by rotary evaporation under reduced pressure. Dilute the residue with ethyl acetate.[1]

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with water (five times) and brine (two times).[1]

-

Drying and Concentration : Dry the organic phase over magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield an oil residue.[1]

-

Crystallization : Crystallize the oil residue from a hot ethyl acetate-hexane mixture to afford N-CBZ-L-prolyl-L-valine as a white solid.[1]

Reaction Pathway and Mechanism

The synthesis of N-benzyloxycarbonyl-valyl-proline involves the formation of a peptide bond between the N-protected proline and the free amino group of valine. In the provided protocol, this is achieved through the use of an activated ester, specifically the 4-nitrophenyl ester of N-Cbz-proline.

The general mechanism proceeds as follows:

-

Activation of the Carboxyl Group : The carboxylic acid of N-Cbz-proline is activated by converting it into a 4-nitrophenyl ester. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.

-

Nucleophilic Attack : The free amino group of L-valine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated ester.

-

Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

-

Peptide Bond Formation : The tetrahedral intermediate collapses, leading to the formation of the amide (peptide) bond and the departure of the 4-nitrophenoxide leaving group.

The use of triethylamine as a base is crucial to deprotonate the amino group of L-valine, thereby increasing its nucleophilicity, and to neutralize any acid that may be present or formed during the reaction.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-benzyloxycarbonyl-valyl-proline.

Caption: Workflow for the synthesis of N-benzyloxycarbonyl-valyl-proline.

Characterization Data

Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the final product, N-benzyloxycarbonyl-valyl-proline, were not available in the searched literature. For definitive structural confirmation and purity assessment, it is recommended to perform these analytical techniques on the synthesized product. The expected data would be consistent with the dipeptide structure, showing signals corresponding to the protons and carbons of the valine, proline, and benzyloxycarbonyl protecting group. Mass spectrometry should confirm the expected molecular weight of 348.40 g/mol .

References

An In-Depth Technical Guide on the Presumed In Vitro Mechanism of Action of Z-VAL-PRO-OH

Disclaimer: As of the latest literature search, specific experimental data on the in vitro mechanism of action for Z-VAL-PRO-OH is not publicly available. This guide has been constructed based on the analysis of structurally similar compounds and general principles of enzyme inhibition. The information presented herein is intended to serve as a scientific and technical framework for potential research and drug development professionals.

Introduction

This compound, or N-benzyloxycarbonyl-L-valyl-L-proline, is a dipeptide derivative. The presence of a proline residue at the C-terminus following a valine residue suggests its potential as a competitive inhibitor of peptidases that recognize proline in the P1 position of their substrates. The N-terminal benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis, may also play a role in the molecule's stability, cell permeability, and interaction with enzyme active sites. Based on its structure, a primary hypothesized target for this compound is Dipeptidyl Peptidase IV (DPP-IV), a serine protease that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[1]

This document outlines the putative mechanism of action of this compound, drawing parallels from known inhibitors of dipeptidyl peptidases and other proline-specific peptidases. It also provides generalized experimental protocols and data presentation formats that could be employed in its in vitro characterization.

Hypothesized Mechanism of Action

This compound is presumed to act as a competitive enzyme inhibitor.[2][3] In this model, the inhibitor molecule, resembling the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding and being processed.[2] For a peptidase like DPP-IV, the valine and proline residues of this compound would mimic the N-terminal dipeptide of a natural substrate. The benzyloxycarbonyl group may provide additional hydrophobic interactions within the enzyme's binding pocket, potentially increasing its affinity and inhibitory potency.

The inhibition of DPP-IV is a clinically validated approach for the management of type 2 diabetes.[4] DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5]

Quantitative Data on Structurally Related Peptidase Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory activity of other proline-containing peptides against relevant peptidases to provide a comparative context.

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| H-Val-Pro-Pro-OH | ACE | 9 µM | Competitive | [6] |

| LPFA | DPP-IV | 267.9 µM | Not specified | [5] |

| VPFWA | DPP-IV | 325.0 µM | Not specified | [5] |

| WGLP | DPP-IV | 350.9 µM | Not specified | [5] |

| LRGFGNPPT | DPP-IV | 1.56 µM | Not specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro mechanism of action of a putative peptidase inhibitor like this compound.

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-IV.

-

Principle: This is a fluorometric assay that measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, AMC, is monitored over time.

-

Materials:

-

Recombinant human DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

This compound (test compound)

-

Sitagliptin or other known DPP-IV inhibitor (positive control)

-

Tris buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Tris buffer to create a range of test concentrations.

-

In a 96-well plate, add the Tris buffer, DPP-IV enzyme, and either this compound, the positive control, or solvent (for the no-inhibitor control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

-

Normalize the velocities to the no-inhibitor control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

2. Enzyme Kinetics and Determination of Inhibition Type

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of this compound.

-

Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to elucidate the mechanism of inhibition.[2]

-

Procedure:

-

Perform the DPP-IV inhibition assay as described above.

-

Use a fixed concentration of this compound (e.g., at or near its IC50).

-

Vary the concentration of the Gly-Pro-AMC substrate over a wide range.

-

Repeat the experiment with at least two different fixed concentrations of this compound and a no-inhibitor control.

-

-

Data Analysis:

-

Calculate the initial velocities for each substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the type of inhibition (e.g., competitive inhibitors increase the apparent Km but do not change Vmax).[8]

-

3. In Vitro Cellular Assay: GLP-1 Release

-

Objective: To assess the effect of this compound on the secretion of GLP-1 from enteroendocrine cells.

-

Principle: The NCI-H716 cell line is a model for human enteroendocrine L-cells that secrete GLP-1 in response to stimuli. The effect of the test compound on GLP-1 secretion can be quantified using an ELISA.

-

Materials:

-

NCI-H716 cells

-

Cell culture medium (e.g., RPMI-1640)

-

Phorbol 12-myristate 13-acetate (PMA) or other secretagogue

-

This compound

-

GLP-1 ELISA kit

-

-

Procedure:

-

Culture NCI-H716 cells to an appropriate confluency in 24-well plates.

-

Wash the cells and incubate them in a serum-free medium containing different concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate GLP-1 secretion by adding a secretagogue like PMA.

-

Collect the cell culture supernatant.

-

Quantify the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the levels of GLP-1 secreted in the presence of this compound to the control (vehicle-treated) cells.

-

Perform statistical analysis to determine the significance of any observed effects.

-

Visualizations

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AP Biology: Enzyme Inhibition | ditki medical & biological sciences [ditki.com]

discovery and initial characterization of Z-VAL-PRO-OH

Abstract

This document provides a comprehensive overview of the discovery and initial characterization of Z-VAL-PRO-OH, a benzyloxycarbonyl-protected dipeptide. Due to the limited publicly available information specifically detailing the discovery and in-depth characterization of this compound, this guide synthesizes information on closely related and structurally similar dipeptides and tripeptides to provide a foundational understanding. The methodologies for synthesis, potential biological activities, and relevant signaling pathways are extrapolated from research on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of proline-containing peptides.

Introduction

This compound, chemically known as N-benzyloxycarbonyl-L-valyl-L-proline, is a protected dipeptide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the N-terminus of valine, preventing unwanted reactions during peptide synthesis and allowing for controlled, sequential addition of amino acids.[1] Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their stability and biological activity.[1] While specific data on this compound is scarce, the study of similar proline-containing peptides, such as H-Val-Pro-Pro-OH, has revealed their potential as inhibitors of enzymes like angiotensin-converting enzyme (ACE).[2][3]

Synthesis and Physicochemical Properties

The synthesis of Z-protected dipeptides like this compound typically involves solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[1][4] In a solution-phase approach, the carboxylic acid of the N-protected amino acid (Z-Val-OH) is activated and then reacted with the amino group of the subsequent amino acid (Proline).

General Synthesis Protocol (Hypothetical)

A general, hypothetical solution-phase synthesis for this compound is outlined below. This protocol is based on standard peptide coupling techniques.

Materials:

-

Z-Valine (Z-Val-OH)

-

L-Proline methyl ester hydrochloride

-

Coupling agents (e.g., DCC/HOBt or HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Reagents for deprotection (e.g., LiOH for saponification)

Workflow:

Procedure:

-

Coupling: Z-Val-OH and L-Proline methyl ester hydrochloride are dissolved in an appropriate solvent like DMF. A base (DIPEA) is added to neutralize the hydrochloride salt. The coupling reagent (e.g., HATU) is then added to facilitate the formation of the peptide bond. The reaction is stirred at room temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The crude product, Z-Val-Pro-OMe, is then purified, typically by column chromatography.

-

Saponification: The purified methyl ester is dissolved in a solvent mixture (e.g., THF/water), and an aqueous solution of a base like lithium hydroxide (LiOH) is added to hydrolyze the ester, yielding the final product, this compound.

-

Final Purification: After acidification to protonate the carboxylic acid, the final product is extracted and purified to obtain the pure this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 53331-43-4 | [5] |

| Molecular Formula | C18H24N2O5 | [5] |

| Molecular Weight | 348.4 g/mol | [5] |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available literature. However, by examining related compounds, we can infer potential areas of interest. For instance, the tripeptide H-Val-Pro-Pro-OH is a known inhibitor of the Angiotensin-Converting Enzyme (ACE), with an IC50 of 9 µM.[2][3] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.

The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that plays a vital role in regulating blood pressure and fluid balance.

Inhibition of ACE prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Given that H-Val-Pro-Pro-OH exhibits ACE inhibitory activity, it is plausible that this compound or its deprotected form (H-Val-Pro-OH) could also interact with ACE or other proteases.

Initial Characterization Methods

The initial characterization of a newly synthesized peptide like this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Experimental Workflow for Characterization

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A sample of the synthesized compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method, typically with mobile phases of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA), is used to separate the compound from impurities. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

-

-

Mass Spectrometry (MS):

-

Protocol: The molecular weight of the compound is determined using an electrospray ionization (ESI) mass spectrometer. The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured. This confirms that the compound has the correct molecular weight corresponding to its chemical formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are acquired by dissolving the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and types of protons and their connectivity. The ¹³C NMR spectrum confirms the presence of all the carbon atoms in the molecule. Together, these spectra allow for the unambiguous elucidation of the chemical structure.

-

Conclusion

This compound is a protected dipeptide with potential applications in peptide chemistry and drug discovery. While specific research on its discovery and biological activity is limited, by drawing parallels with structurally related proline-containing peptides, we can anticipate its potential as a precursor for bioactive molecules, possibly targeting enzymes such as proteases. The synthesis and characterization would follow standard, well-established protocols in peptide chemistry. Further research is warranted to fully elucidate the biological profile and potential therapeutic applications of this compound.

References

Z-Val-Pro-OH: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline), a protected dipeptide commonly used in synthetic chemistry and as a building block for more complex molecules. Understanding these properties is critical for its effective storage, handling, and application in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide combines general principles of peptide chemistry, data from structurally similar compounds, and recommended experimental protocols to provide a thorough working knowledge.

Physicochemical Properties of this compound

This compound is a dipeptide composed of L-valine and L-proline, with the N-terminus of valine protected by a benzyloxycarbonyl (Z or Cbz) group. This structure imparts specific characteristics that govern its solubility and stability. The hydrophobic nature of the Z-group and the valine side chain, combined with the cyclic structure of proline and the polar carboxylic acid, results in amphiphilic properties.

Solubility Profile

The solubility of a peptide is influenced by its amino acid composition, sequence, and the presence of protecting groups, as well as the properties of the solvent (e.g., polarity, pH).[1] For this compound, the bulky, non-polar Z-group and the isobutyl side chain of valine tend to decrease solubility in aqueous solutions. Conversely, these features enhance solubility in organic solvents. The free carboxylic acid provides a site for ionization, allowing for increased solubility in basic aqueous solutions.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely published. However, data from analogous compounds, such as Z-Pro-OH, and general principles of peptide solubility allow for reasoned estimations. The following table summarizes known and estimated solubility data.

| Solvent | Type | Expected Solubility of this compound | Quantitative Data for Analogues |

| Water | Aqueous (Polar, Protic) | Sparingly Soluble | Unprotected L-Proline is highly soluble (1620 mg/mL at 25°C).[2][3] The Z-group drastically reduces this. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly Soluble | For N-Boc-L-proline, solubility is ~0.14 mg/mL in a DMF:PBS (1:6) solution.[4] |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Highly Soluble | Z-Pro-OH is soluble at 100 mg/mL (with sonication). |

| Dimethylformamide (DMF) | Organic (Polar, Aprotic) | Highly Soluble | N-Boc-L-proline is soluble at ~20 mg/mL.[4] |

| Ethanol | Organic (Polar, Protic) | Soluble | N-Boc-L-proline is soluble at ~15 mg/mL.[4] L-Proline is slightly soluble (1.5g/100g).[2] |

| Methanol | Organic (Polar, Protic) | Soluble | L-Proline is highly soluble in methanol.[5] |

| Acetonitrile (ACN) | Organic (Polar, Aprotic) | Moderately Soluble | General solvent for hydrophobic peptides. |

| Dichloromethane (DCM) | Organic (Non-polar) | Moderately to Sparingly Soluble | Often used in peptide synthesis work-up. |

Note: "Sparingly Soluble" typically implies <1 mg/mL; "Soluble" implies 1-100 mg/mL; "Highly Soluble" implies >100 mg/mL. These are estimations and should be experimentally verified.

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and enzymatic action. The primary chemical degradation pathways for protected peptides include hydrolysis of the peptide bond and cleavage of the protecting group.[6]

Key Factors Influencing Stability

-

pH: The peptide bond is susceptible to hydrolysis under strongly acidic or basic conditions. The Z-group is generally stable to mild acidic and basic conditions but can be cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis.[7]

-

Temperature: Elevated temperatures accelerate degradation reactions. For long-term storage, freezing is recommended.[6] Once in solution, repeated freeze-thaw cycles should be avoided as they can promote aggregation and degradation.[6]

-

Oxidation: While Valine and Proline are not prone to oxidation, care should be taken with solvents like DMSO, which can potentially oxidize other components if impurities are present.[1]

-

Storage Conditions: As a lyophilized powder, this compound is significantly more stable than when in solution.[6] It should be stored in a cool, dry, and dark place. Recommended storage for the solid is at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C and used within 1-6 months.

Summary of Stability and Storage Recommendations

| Condition | Stability Profile | Recommended Handling & Storage |

| Lyophilized Powder | Stable for years when stored properly. | Store at -20°C in a tightly sealed container, protected from moisture and light. |

| Aqueous Solution (Neutral pH) | Limited stability. Prone to hydrolysis over time. | Prepare fresh. If storage is necessary, aliquot and freeze at -80°C. Avoid prolonged storage at pH > 8.[6] |

| Organic Solvent (e.g., DMSO, DMF) | More stable than in aqueous solutions. | Store at -20°C or -80°C in tightly sealed vials. Aliquot to prevent contamination and repeated freeze-thaw cycles. |

| Acidic Conditions (pH < 3) | Risk of peptide bond hydrolysis and potential cleavage of the Z-group with strong acids. | Avoid prolonged exposure to strong acids unless for deprotection. |

| Basic Conditions (pH > 8) | Increased rate of peptide bond hydrolysis. | Avoid prolonged exposure. Keep solutions chilled if temporary basic conditions are required.[6] |

| Light Exposure | Generally stable, but photochemical degradation is possible over long periods. | Store in amber vials or protected from light. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. Ensure enough solid is present that some remains undissolved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully extract a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.

References

Z-VAL-PRO-OH: A Potential Protease Inhibitor for Drug Discovery and Development

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The strategic design of protease inhibitors is a cornerstone of modern drug discovery. This whitepaper explores the potential of N-benzyloxycarbonyl-L-valyl-L-proline (Z-VAL-PRO-OH) as a protease inhibitor. While direct and extensive research on the inhibitory properties of this compound is nascent, its structural features, particularly the presence of a proline residue, suggest a strong potential for activity against proline-specific proteases. This document synthesizes information on related compounds, proposes a hypothetical mechanism of action, and provides a comprehensive guide to the experimental protocols required for its full characterization as a potential therapeutic agent.

Introduction: The Landscape of Protease Inhibition

Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are essential for many biological processes. Their dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and viral infections. Consequently, the development of specific and potent protease inhibitors has been a highly successful strategy in pharmacology.

Proline-specific peptidases (PSPs) are a unique group of enzymes that recognize and cleave peptide bonds involving proline residues.[1] The distinct cyclic structure of proline imparts significant conformational rigidity to the peptide backbone, requiring specialized enzymatic machinery for its processing.[2] Key families of proline-specific proteases include Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), both of which are validated drug targets.

This compound is a dipeptide composed of valine and proline with a benzyloxycarbonyl (Z) protecting group at the N-terminus of valine. While commercially available as a biochemical for research purposes, its biological activity as a protease inhibitor has not been extensively documented.[3][4][5] However, the structural similarity to known proline-containing peptide inhibitors suggests that it is a promising candidate for investigation.

Hypothetical Target and Mechanism of Action

Based on the structural features of this compound, we hypothesize that it acts as a competitive inhibitor of a proline-specific protease, such as Prolyl Oligopeptidase (POP) or a related enzyme. The proline residue is expected to guide the molecule to the S1 subsite of the enzyme's active site, a pocket that accommodates the residue N-terminal to the scissile bond. The valine residue would occupy the S2 subsite. The N-terminal Z-group could provide additional hydrophobic interactions within the active site, enhancing binding affinity.

As a competitive inhibitor, this compound would bind to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural substrate. The inhibition would be reversible, and its potency would be determined by the inhibitor's affinity for the enzyme, quantified by the inhibition constant (Ki).

Quantitative Data on Related Protease Inhibitors

Direct quantitative data for this compound is not currently available in the public domain. However, data from structurally similar compounds can provide a valuable frame of reference for its potential potency. The following table summarizes inhibitory data for other proline-containing peptides against various proteases.

| Inhibitor | Target Protease | IC50 | Ki | Notes |

| H-Val-Pro-Pro-OH | Angiotensin-Converting Enzyme (ACE) | 9 µM | - | A milk-derived tripeptide with antihypertensive properties.[6] |

| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | - | 4.2 nM | A potent, slow-binding inhibitor.[7] |

| Val-boro-Pro | Dipeptidyl Peptidase IV (DPP-IV) | ~10 nM | - | A potent inhibitor of T-cell proliferation.[8] |

| Benzyloxycarbonyl-alanyl-proline | Prolyl Endopeptidase | - | - | Shows antidepressant properties in rat models.[9] |

Detailed Experimental Protocols

To validate the hypothesis that this compound is a protease inhibitor and to fully characterize its activity, a series of well-defined experiments are necessary.

Synthesis of this compound

While this compound is commercially available, in-house synthesis may be required for larger quantities or for the generation of analogs. A standard solution-phase peptide coupling method can be employed.

Protocol:

-

Starting Materials: Z-Val-OH (N-benzyloxycarbonyl-L-valine) and L-Proline methyl ester hydrochloride.

-

Coupling: Dissolve Z-Val-OH and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

-

Add L-Proline methyl ester hydrochloride and a base (e.g., triethylamine or N,N-diisopropylethylamine) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove by-products. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Saponification: Treat the purified Z-Val-Pro-OMe with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to hydrolyze the methyl ester.

-

Final Product: Acidify the reaction mixture to precipitate this compound. Collect the solid by filtration, wash with water, and dry to yield the final product.

In Vitro Protease Inhibition Assay

A fluorogenic or colorimetric substrate-based assay is a standard method to determine the inhibitory activity of a compound.

Protocol (Hypothetical for Prolyl Oligopeptidase):

-

Materials:

-

Recombinant human Prolyl Oligopeptidase (POP).

-

Fluorogenic substrate: Z-Gly-Pro-AMC (7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin).

-

Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT.

-

This compound stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the microplate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or DMSO for control), and 25 µL of the POP enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, and continue to monitor every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Kinetics (Ki)

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Protocol:

-

Perform the in vitro protease inhibition assay as described above, but with multiple fixed concentrations of the fluorogenic substrate.

-

For each substrate concentration, determine the IC50 value of this compound.

-

Analyze the data using the Cheng-Prusoff equation for competitive inhibition:

-

Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

-

-

Alternatively, construct Lineweaver-Burk or Dixon plots to visually and quantitatively determine the mode of inhibition and the Ki value.

Visualizations: Pathways and Workflows

Proposed Mechanism of Competitive Inhibition

The following diagram illustrates the proposed competitive inhibition of a protease by this compound.

Caption: Competitive inhibition of a protease by this compound.

Experimental Workflow for Inhibitor Characterization

The logical flow of experiments to characterize this compound as a protease inhibitor is depicted below.

Caption: Workflow for characterizing this compound.

Hypothetical Signaling Pathway Affected by POP Inhibition

Inhibition of Prolyl Oligopeptidase (POP) has been shown to have effects on signaling pathways relevant to neurodegenerative diseases. The diagram below illustrates a simplified, hypothetical pathway.

Caption: Hypothetical pathway affected by POP inhibition.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, candidate for protease inhibition. Its structural features, particularly the proline residue, strongly suggest a potential for activity against proline-specific proteases. This technical guide has outlined a clear path forward for the comprehensive evaluation of this compound, from initial synthesis and in vitro screening to detailed kinetic analysis.

The successful characterization of this compound as a potent and selective protease inhibitor would open up new avenues for drug discovery. Future research should focus on executing the proposed experimental plan, and, if promising results are obtained, expanding the investigation to include structure-activity relationship (SAR) studies with analogs of this compound to optimize its potency and selectivity. Furthermore, elucidating its effects in cellular and in vivo models will be crucial to understanding its therapeutic potential.

References

- 1. Human proline specific peptidases: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Product List | BIOZOL [biozol.de]

- 5. 53331-43-4 | this compound - Capot Chemical [capotchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Z-VAL-PRO-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary biological activity screening for the N-benzyloxycarbonyl-protected dipeptide, Z-VAL-PRO-OH. Due to the limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive, hypothesized screening strategy based on the known activities of structurally related peptide derivatives and established in vitro screening methodologies. The proposed screening cascade includes enzyme inhibition assays targeting proteases such as dipeptidyl peptidase-IV (DPP-IV), caspases, and calpains, alongside cellular assays to evaluate anti-inflammatory and cytotoxic effects. This guide provides detailed experimental protocols, illustrative data presentation formats, and workflow diagrams to facilitate the initial biological characterization of this compound and similar novel peptide-based compounds.

Introduction

This compound (N-benzyloxycarbonyl-L-valyl-L-proline) is a protected dipeptide. The presence of the proline residue can impart unique conformational constraints, which may influence its biological activity and stability[1]. The valine residue and the N-terminal benzyloxycarbonyl (Z) protecting group also contribute to the overall physicochemical properties of the molecule, which can affect its interaction with biological targets.

Peptide derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition and modulation of cellular signaling pathways. For instance, proline-containing peptides have been identified as inhibitors of enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV)[2][3][4]. Furthermore, peptide-based structures can be designed to target other proteases, such as caspases and calpains, which are involved in apoptosis and other cellular processes[5][6]. Given the structural features of this compound, a preliminary screening campaign should focus on evaluating its potential as an enzyme inhibitor and its effects on cellular inflammatory and viability pathways.

Proposed Screening Cascade and Rationale

Based on the activities of structurally similar compounds, the following biological activities are proposed for the initial screening of this compound:

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease involved in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes[7][8]. Proline-containing peptides are known inhibitors of this enzyme.

-

Caspase-3 Inhibition: Caspase-3 is a key effector caspase in the apoptotic pathway[5][9]. Inhibition of caspase-3 can have therapeutic implications in diseases characterized by excessive apoptosis.

-

Calpain Inhibition: Calpains are calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in several diseases[6][10].

-

Anti-inflammatory Activity: The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of pro-inflammatory cytokines in immune cells[11][12].

-

Cytotoxicity: A fundamental initial screen for any new compound is to determine its potential toxicity to cells.

Experimental Protocols

Enzyme Inhibition Assays

A generalized workflow for enzyme inhibition screening is depicted below.

Caption: General workflow for in vitro enzyme inhibition assays.

3.1.1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Screening

-

Principle: This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by recombinant human DPP-IV[7].

-

Materials:

-

Recombinant Human DPP-IV

-

DPP-IV Assay Buffer

-

Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

Positive Control Inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 50 µL of the compound dilutions to the wells of the microplate. Include wells for a positive control, a no-inhibitor control, and a no-enzyme control.

-

Add 20 µL of DPP-IV enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 30 µL of the DPP-IV substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

3.1.2. Caspase-3 Inhibition Assay

-

Principle: This assay determines the ability of this compound to inhibit the activity of caspase-3, a key enzyme in the apoptosis pathway, using a specific fluorogenic substrate[5][13].

-

Materials:

-

Recombinant Human Caspase-3

-

Caspase Assay Buffer

-

Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

-

Positive Control Inhibitor (e.g., Ac-DEVD-CHO)[5]

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Follow the general procedure outlined in the DPP-IV assay, substituting the specific enzyme, substrate, and positive control for caspase-3.

-

Measure fluorescence at an appropriate excitation/emission wavelength for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the percent inhibition and determine the IC50 value.

-

3.1.3. Calpain Inhibition Assay

-

Principle: This assay evaluates the inhibitory effect of this compound on calpain, a calcium-activated cysteine protease, using a fluorogenic substrate[6][14].

-

Materials:

-

Calpain-1 or Calpain-2

-

Calpain Assay Buffer (containing calcium and a reducing agent like DTT)

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

-

Positive Control Inhibitor (e.g., Calpain Inhibitor III, Z-Val-Phe-CHO)[15]

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Follow the general procedure outlined in the DPP-IV assay, using the specific reagents for the calpain assay.

-

Measure fluorescence at the appropriate excitation/emission wavelengths for the substrate.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cellular Assays

3.2.1. Anti-inflammatory Activity Assay

-

Principle: This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or human peripheral blood mononuclear cells (PBMCs)[11][16].

References

- 1. nbinno.com [nbinno.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of caspase-3 differentially affects vascular smooth muscle cell apoptosis in the concave versus convex aortic sites in ascending aneurysms with a bicuspid aortic valve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]

- 8. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Valproic acid treatment attenuates caspase-3 activation and improves survival after lethal burn injury in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calpain inhibition stabilizes the platelet proteome and reactivity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Activity of the Protein Z-Dependent Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-Targeting Valproic Acid Conjugates as Potent Agents Against Inflammation and Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. scbt.com [scbt.com]

- 15. Calpain Inhibitor III; Z-Val-Phe-CHO CAS : 88191-84-8 Motif Biotech [motifbiotech.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic and Chromatographic Characterization of Z-Val-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Z-Val-Pro-OH. These predictions are derived from typical chemical shifts of similar peptide structures and the foundational principles of mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Z-group CH₂ | ~5.1 | Singlet | Benzylic protons of the Z-group. |

| Z-group Ar-H | ~7.3 | Multiplet | Aromatic protons of the Z-group. |

| Val α-CH | ~4.2 | Doublet of doublets | Coupling to NH and β-CH. |

| Val β-CH | ~2.1 | Multiplet | Coupling to α-CH and γ-CH₃. |

| Val γ-CH₃ | ~0.9 | Doublet | Two diastereotopic methyl groups. |

| Pro α-CH | ~4.4 | Multiplet | |

| Pro β-CH₂ | ~2.0 | Multiplet | |

| Pro γ-CH₂ | ~1.9 | Multiplet | |

| Pro δ-CH₂ | ~3.5 | Multiplet | |

| Val NH | ~7.0 | Doublet | Amide proton, may be broad. |

| COOH | >10 | Broad singlet | Carboxylic acid proton, may exchange with D₂O. |

Note: The presence of the proline residue can lead to the existence of cis and trans isomers, which would result in two sets of peaks for the adjacent amino acid residues in the NMR spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Z-group C=O | ~156 | Carbonyl of the carbamate. |

| Z-group CH₂ | ~67 | Benzylic carbon of the Z-group. |

| Z-group Ar-C | ~128-136 | Aromatic carbons of the Z-group. |

| Val C=O | ~173 | Carbonyl of the valine residue. |

| Val α-C | ~59 | |

| Val β-C | ~30 | |

| Val γ-C | ~19 | Two diastereotopic methyl carbons. |

| Pro C=O | ~175 | Carbonyl of the proline residue (carboxylic acid). |

| Pro α-C | ~60 | |

| Pro β-C | ~30 | |

| Pro γ-C | ~25 | |

| Pro δ-C | ~47 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₉H₂₆N₂O₅ | |

| Molecular Weight | 362.42 g/mol | |

| [M+H]⁺ | 363.18 m/z | Expected in positive ion mode ESI-MS. |

| [M+Na]⁺ | 385.16 m/z | Common adduct in ESI-MS. |

| [M-H]⁻ | 361.17 m/z | Expected in negative ion mode ESI-MS. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These represent general procedures and may require optimization for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH, COOH).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

The spectral width should cover the expected range for all carbon environments (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or acetic acid can be added to the solution to promote protonation in positive ion mode.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity of the molecular ion.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To confirm the structure, perform MS/MS analysis on the isolated molecular ion.

-

Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation techniques.

-

Analyze the resulting fragment ions to identify characteristic losses corresponding to the Z-group, the amino acid side chains, and the peptide backbone.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between the structure of this compound and its expected spectroscopic data.

A Technical Guide to Enantiomerically Pure Z-Val-Pro-OH for Researchers

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and application of enantiomerically pure N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH). Below, we provide a summary of commercial suppliers, key technical data, general experimental protocols, and relevant workflow visualizations.

Commercial Availability and Specifications

Enantiomerically pure this compound is a dipeptide derivative used in biochemical and proteomics research.[1] Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a key supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology, Inc. | This compound | 53331-43-4 | C₁₈H₂₄N₂O₅ | 348.40 | Data is lot-specific |

Note: Purity and other specific data are often provided on the lot-specific Certificate of Analysis (CoA).[1]

Methodologies and Experimental Workflows

While specific, proprietary synthesis protocols from commercial suppliers are not publicly available, this section outlines the generally accepted chemical principles and workflows for the synthesis and quality control of dipeptides like this compound. These methodologies are based on standard solution-phase peptide synthesis techniques.

General Synthesis Protocol: Solution-Phase Peptide Coupling

The synthesis of this compound involves the formation of a peptide bond between N-terminally protected Z-L-valine and L-proline. A common strategy involves activating the carboxylic acid of Z-L-valine and then reacting it with the amino group of L-proline, whose own carboxylic acid group is often temporarily protected (e.g., as a methyl or benzyl ester) to prevent self-polymerization.

The following diagram illustrates a typical workflow for this chemical synthesis.

Caption: Solution-phase synthesis workflow for this compound.

Quality Control and Analysis Workflow

Ensuring the purity and identity of the final product is critical. A standard quality control (QC) process for a synthesized peptide derivative like this compound involves multiple analytical techniques to confirm its structure, purity, and chiral integrity.

The diagram below outlines a logical workflow for the analytical validation of the synthesized compound.

Caption: Analytical workflow for quality control of this compound.

Biological Context and Applications

This compound and similar dipeptides are primarily utilized as building blocks in the chemical synthesis of more complex peptides and peptidomimetics.[2] These larger molecules are often designed as enzyme inhibitors or receptor modulators for therapeutic purposes. For instance, proline-containing peptides are key components of Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial drugs for managing hypertension.[3][4]

While no specific signaling pathways directly modulated by this compound were identified, its role as a synthetic precursor is significant. The logical relationship is its incorporation into larger bioactive peptides that do interact with specific biological pathways.

Logical Relationship: From Building Block to Bioactive Inhibitor

The following diagram illustrates the hierarchical role of this compound as a foundational element in the development of a hypothetical peptide-based enzyme inhibitor.

Caption: Role of this compound in the development of peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Cleaving of the Z-Group from Z-Val-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. Its removal, or deprotection, is a critical step in the synthesis of peptides and other complex molecules. The selection of an appropriate deprotection method is paramount to ensure high yield and purity of the final product, while preserving the integrity of other sensitive functional groups within the molecule.

This document provides detailed protocols for the cleavage of the Z-group from the dipeptide Z-Val-Pro-OH. The methods described herein are based on established literature procedures and are suitable for laboratory-scale applications. The primary methods covered are catalytic hydrogenation and acid-mediated cleavage, offering flexibility based on substrate compatibility and available resources.

Key Cleavage Methodologies

Several methods are available for the removal of the Z-group.[1] The most common and often preferred method is catalytic hydrogenolysis due to its mild conditions.[1] Alternative methods include acidolysis and other conditions involving specific reagents.[1]

-

Catalytic Hydrogenolysis: This is the most frequently employed method for Z-group cleavage.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1] This method is known for its high efficiency and clean reaction profile, yielding toluene and carbon dioxide as byproducts.[1]

-

Catalytic Transfer Hydrogenation (CTH): As a safer alternative to using hydrogen gas, CTH employs a hydrogen donor in conjunction with a metal catalyst.[2][3] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[4][5][6]

-

Acidic Cleavage: Strong acidic conditions can also effect the removal of the Z-group.[1][7] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) are effective but may not be suitable for substrates with acid-labile functional groups.[1][7] A milder Lewis acid-based method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has also been reported to be effective and compatible with various sensitive groups.[2][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Purge the flask with nitrogen or argon.

-

Introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus, and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[2]

-

Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected H-Val-Pro-OH.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask with a magnetic stir bar.

-

Add 10% Pd/C catalyst (10-20% by weight of the substrate).

-

Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-4 hours.[4]

-

Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.

-

Remove the solvent from the filtrate by rotary evaporation to obtain the crude H-Val-Pro-OH.

Protocol 3: Acid-Mediated Cleavage with AlCl₃/HFIP

This protocol is suitable for substrates that may be sensitive to hydrogenolysis conditions.[2]

Materials:

-

This compound

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (CH₂Cl₂)

-

Reaction flask

-

Stirring apparatus

Procedure:

-

To a solution of this compound (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture will likely be a suspension.[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or UPLC-MS for 2 to 16 hours.[2]

-

After completion, dilute the reaction mixture with dichloromethane.[2]

-

The work-up procedure would typically involve quenching the reaction, followed by extraction and purification to isolate H-Val-Pro-OH. The specific work-up may need to be optimized for this dipeptide.

Data Presentation

The choice of deprotection method can significantly impact the reaction time and yield. The following table summarizes typical conditions and outcomes for the different Z-group cleavage methods.

| Method | Catalyst/Reagent | Hydrogen Source/Acid | Solvent | Temperature | Typical Reaction Time | Yield | Ref. |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | MeOH | Room Temp. | 2 - 16 h | High | [2] |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | Room Temp. | 1 - 4 h | High | [4] |

| Acid-Mediated Cleavage | Aluminum Chloride (AlCl₃) | - | HFIP | Room Temp. | 2 - 16 h | Good | [2] |

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for Z-group cleavage via catalytic hydrogenation.

Logical Relationship of Cleavage Methods

Caption: Overview of methods for Z-group deprotection.

References

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Notes: Z-VAL-PRO-OH in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAL-PRO-OH, also known as N-benzyloxycarbonyl-L-valyl-L-proline, is a dipeptide derivative that holds potential as a modulator of specific peptidases. Its structure, featuring a valine residue followed by a proline residue with a benzyloxycarbonyl (Z) protecting group, makes it a candidate for interaction with enzymes that recognize and cleave peptide bonds involving proline. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on two such enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).

DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

Prolyl Oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. It is implicated in the metabolism of several neuropeptides and peptide hormones and is being investigated as a therapeutic target for neurological and psychiatric disorders.

These application notes provide standardized protocols for in vitro enzyme inhibition assays to characterize the activity of this compound against DPP-IV and POP.

Data Presentation

| Compound/Peptide | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Val-Pro-Val (VPV) | Human DPP-IV | Colorimetric | 20.2 | 10.8 | [2] |

| Val-Pro-Ile (VPI) | Human DPP-IV | Colorimetric | 22.2 | 11.3 | [2] |

| Z-Pro-Prolinal | Prolyl Oligopeptidase | Not Specified | - | - | [3] |

| Z-Pro-Pro-CHO | Human Prolyl Oligopeptidase | Not Specified | 0.16 | - | [4] |

| Z-Pro-Pro-CHO | Schistosoma mansoni POP | Not Specified | 0.01 | - | [4] |

Note: The data above is for comparative purposes only. The inhibitory potential of this compound needs to be determined experimentally.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant DPP-IV. The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV, which releases the fluorescent AMC molecule.

Materials:

-

Human Recombinant DPP-IV

-

This compound

-

Gly-Pro-AMC (Substrate)

-

Sitagliptin or Vildagliptin (Positive Control Inhibitor)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a stock solution of the positive control inhibitor in DMSO and dilute with Assay Buffer.

-

Dilute the human recombinant DPP-IV enzyme in Assay Buffer to the desired working concentration.

-

Prepare the substrate solution by diluting the Gly-Pro-AMC stock in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme): Add 50 µL of Assay Buffer and 50 µL of the highest concentration of this compound (in Assay Buffer with DMSO).

-

Negative Control (100% Activity): Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Positive Control: Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of the diluted positive control inhibitor solution.

-

Test Wells (this compound): Add 50 µL of diluted DPP-IV enzyme solution and 50 µL of the various dilutions of this compound.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation:

-

Add 100 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then read the fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control)] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

-

Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on POP activity using the substrate Z-Gly-Pro-AMC.

Materials:

-

Porcine or Human Recombinant Prolyl Oligopeptidase (POP)

-

This compound

-

Z-Gly-Pro-AMC (Substrate)

-

Z-Pro-Prolinal (Positive Control Inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to obtain the desired final concentrations. Ensure the final DMSO concentration is low (≤1%).

-

Prepare a stock solution of the positive control inhibitor (Z-Pro-Prolinal) in DMSO and dilute with Assay Buffer.

-

Dilute the POP enzyme in Assay Buffer to the appropriate working concentration.

-

Prepare the substrate solution by diluting the Z-Gly-Pro-AMC stock in Assay Buffer.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme): 50 µL of Assay Buffer and 50 µL of the highest concentration of this compound solution.

-

Negative Control (100% Activity): 50 µL of diluted POP enzyme and 50 µL of Assay Buffer with the corresponding DMSO concentration.

-

Positive Control: 50 µL of diluted POP enzyme and 50 µL of the diluted positive control inhibitor.

-

Test Wells (this compound): 50 µL of diluted POP enzyme and 50 µL of the various dilutions of this compound.

-

-

Pre-incubation:

-

Incubate the plate at 30°C for 10 minutes.

-

-

Reaction Initiation:

-

Add 100 µL of the Z-Gly-Pro-AMC substrate solution to all wells. The final volume will be 200 µL.

-

-

Measurement:

-

Monitor the increase in fluorescence in a kinetic mode at 30°C for 30 minutes, with readings every minute. For an endpoint assay, incubate for a fixed duration (e.g., 30 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Correct all fluorescence readings by subtracting the blank values.

-

Determine the percentage of inhibition for each this compound concentration as described in the DPP-IV protocol.

-

Calculate the IC50 value by plotting the % inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway in Glucose Homeostasis

Caption: DPP-IV inactivates incretins (GLP-1/GIP), reducing insulin secretion.

Prolyl Oligopeptidase (POP) and ERK Signaling Pathway

Caption: POP can regulate progesterone secretion via the MEK/ERK signaling pathway.

General Experimental Workflow for Enzyme Inhibition Assay

References

- 1. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]